6,8-Dichloropyrido[2,3-b]pyrazine
Overview
Description
6,8-Dichloropyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C7H3Cl2N3 and its molecular weight is 200.02. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic Applications
6,8-Dichloropyrido[2,3-b]pyrazine and its derivatives are significant in the field of organic optoelectronic materials. Efficient methods have been developed for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, highlighting their potential in optoelectronics. The comprehensive study of the optical, thermal properties, and molecular packing of these compounds indicates that certain derivatives could be promising for applications in organic materials for optoelectronics (Meti et al., 2017).
Synthesis of Novel Compounds
The chemical structure of this compound allows for the regioselective synthesis of novel compounds. For instance, one-pot synthesis methods have been developed to create new compounds like 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, which act as nonxanthine adenosine receptor antagonists (Unciti-Broceta et al., 2005). Additionally, the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine from this compound has been optimized, showcasing its importance as an intermediate for small molecule anticancer drugs (Zhang et al., 2019).
Electropolymerization and Electrochromic Materials
Electropolymerization techniques using this compound derivatives have been utilized to create polymers with promising applications in NIR electrochromic devices. These polymers exhibit high coloration efficiency, fast response time, and significant changes in transmittance in the near-IR region, making them suitable for electrochromic applications (Zhao et al., 2014).
Pharmaceutical Research and Antiproliferative Activity
Derivatives of this compound have been synthesized and tested against human tumor cell lines, demonstrating significant antiproliferative activity. Molecular modeling of the inhibitor-enzyme complexes reveals potential for these derivatives in the development of new drugs targeting specific kinases (Dubinina et al., 2006).
Antibacterial Activities
Compounds derived from this compound have shown promising antibacterial activities against specific microorganisms. The synthesis and characterization of these compounds suggest potential applications in combating bacterial infections (Tribak et al., 2018).
Mechanism of Action
Mode of Action
It is known that pyridazine derivatives, which include 6,8-dichloropyrido[2,3-b]pyrazine, have a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Properties
IUPAC Name |
6,8-dichloropyrido[2,3-b]pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULHHKFNLFURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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